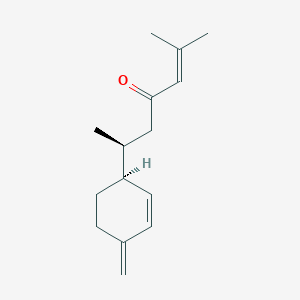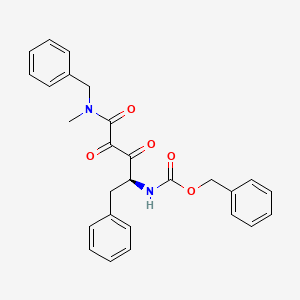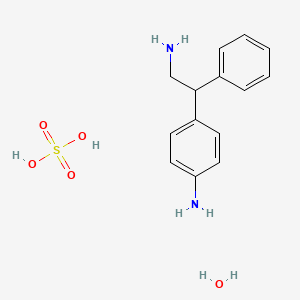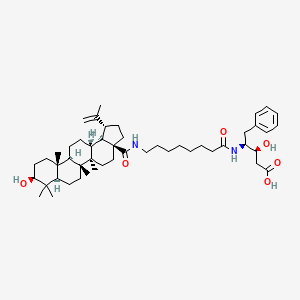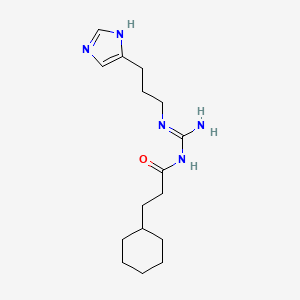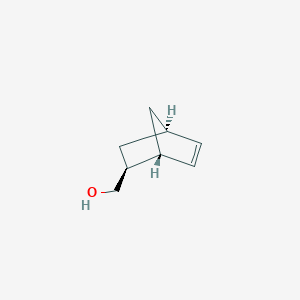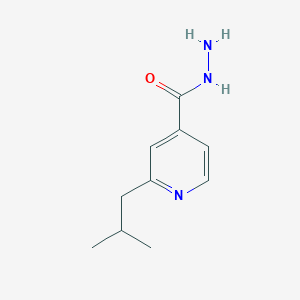
2-Isobutylisonicotinic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isobutylisonicotinic acid hydrazide is a derivative of isonicotinic acid hydrazide, which is known for its significant role in the treatment of tuberculosis. This compound is of interest due to its potential biological activities and applications in various fields of science and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutylisonicotinic acid hydrazide typically involves the reaction of isonicotinic acid hydrazide with isobutyl aldehyde under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the reaction. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isobutylisonicotinic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of isonicotinic acid derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isonicotinic acid hydrazides.
Applications De Recherche Scientifique
2-Isobutylisonicotinic acid hydrazide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of tuberculosis and other bacterial infections.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Isobutylisonicotinic acid hydrazide involves its interaction with specific molecular targets. It is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the cell wall integrity, leading to the death of the bacterial cell. The compound may also interact with other cellular pathways, contributing to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isonicotinic acid hydrazide: A well-known anti-tuberculosis drug.
Nicotinic acid hydrazide: Another derivative with similar biological activities.
2- and 4-aminobenzoic acid hydrazides: Compounds with comparable chemical properties.
Uniqueness
2-Isobutylisonicotinic acid hydrazide is unique due to its isobutyl group, which may enhance its biological activity and specificity compared to other similar compounds. This structural variation can lead to differences in its pharmacokinetics and pharmacodynamics, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
58480-99-2 |
|---|---|
Formule moléculaire |
C10H15N3O |
Poids moléculaire |
193.25 g/mol |
Nom IUPAC |
2-(2-methylpropyl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C10H15N3O/c1-7(2)5-9-6-8(3-4-12-9)10(14)13-11/h3-4,6-7H,5,11H2,1-2H3,(H,13,14) |
Clé InChI |
VSRQFTDAABHPFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=NC=CC(=C1)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


